molecular formula C8H16F3N B1481981 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine CAS No. 1995358-83-2

4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine

Cat. No. B1481981
M. Wt: 183.21 g/mol
InChI Key: BRNRXHJNFMVIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine is a chemical compound used in many industries and fields of research1. It has the molecular formula C8H16F3N and a molecular weight of 183.21 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine from the web search results.



Molecular Structure Analysis

The molecular structure of 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine is defined by its molecular formula, C8H16F3N1. However, the specific 3D structure or the bond angles and lengths are not provided in the search results.



Chemical Reactions Analysis

I’m sorry, but the search results did not provide specific information on the chemical reactions involving 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine are not detailed in the search results. We know that it has a molecular weight of 183.21 g/mol1, but other properties like melting point, boiling point, solubility, etc., are not provided.


Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • They are used in the protection of crops from pests. Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
    • Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
    • The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Synthesis of Hetero- and Carbocyclic Compounds

    • β-alkoxy- α, β -unsaturated trifluoromethyl ketones, which are formally trifluoromethyl acetylated enol ethers, have proved to be important building blocks for hetero- and carbocyclic compounds .
    • These compounds have been made possible by the development of organic compounds containing fluorine .
    • In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Chemical Research and Development

    • 2-Benzyl-4,4,4-trifluoro-N-methylbutan-1-amine, a meticulously crafted chemical compound that holds the key to unlocking new frontiers in scientific research and development .
    • With its unique molecular structure and exceptional purity, this Fluorinated Compound is poised to become an indispensable tool in the hands of researchers .
  • Synthesis of Heterocyclic Thiophene Systems

    • The synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride and its reactions with hydroxylamine and hydrazine was investigated .
    • Thiophenes are abundant in pharmaceuticals and natural products. They are useful intermediates for preparing novel conducting polymers and nonlinear optical materials as well as for isosteric replacement of phenyl groups in medicinal chemistry .
  • Encapsulation into Silica Gel Matrix

    • The thenoyl-trifluoro-acetone (tta: 4,4,4-Trifluoro-1-(2-Thienyl)-1,3-butanedione) has been successfully encapsulated into the silica gel matrix producing a composite of general formula SG-TTA .
    • The new composite has a tendency to remove and capture uranium(VI) ion species .

Safety And Hazards

The safety and hazards associated with 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine are not mentioned in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions or potential applications of 4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine are not specified in the search results. As a chemical compound used in various fields of research1, it could have potential for new applications as research progresses.


Please note that this analysis is based on the limited information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

4,4,4-trifluoro-N-methyl-2-propan-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N/c1-6(2)7(5-12-3)4-8(9,10)11/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNRXHJNFMVIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-2-isopropyl-N-methylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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